{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
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Overview
Description
“{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group . It targets the protein aldose reductase .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring which bears a nitro group . The chemical formula is C8H5N3O6S .
Physical and Chemical Properties Analysis
The average mass of “this compound” is 271.207 and the monoisotopic mass is 270.98991 . The compound has a net charge of 0 .
Scientific Research Applications
Efficient Synthesis and Conjugation
- A novel synthesis approach for 5-substituted 2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles has been developed, showcasing efficient methods for conjugating thiophene or furan rings via an ethenyl linker, which could have implications for material science and pharmaceuticals (Kudelko & Jasiak, 2013).
Antimicrobial Applications
- Research on C-furyl glycosides bearing substituted 1,3,4-oxadiazoles demonstrated moderate to high antimicrobial activity, indicating potential for developing new antimicrobial agents (El‐Sayed et al., 2011).
- A study on lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid showed significant in vitro antibacterial activity, particularly against Escherichia coli, highlighting a potential route for the development of new antibacterial agents (Win et al., 2012).
Anticancer and Anti-tubercular Activity
- Oxadiazole derivatives have been evaluated for their anticancer and anti-tubercular activities, with some compounds showing promise in preclinical models. This suggests a potential for further development into therapeutic agents (Martin, 2013).
Industrial Applications
- The synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives aims at producing compounds for industrial applications, indicating the versatility of these structures in various fields beyond pharmaceuticals (Shafi et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c11-6(12)4-15-8-10-9-7(14-8)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOVVYXIVGNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33621-24-8 |
Source
|
Record name | 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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